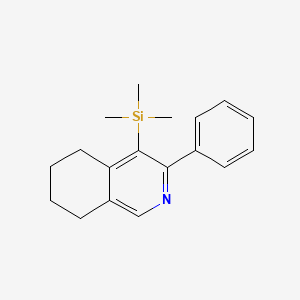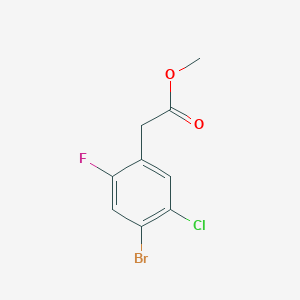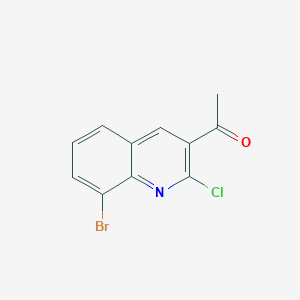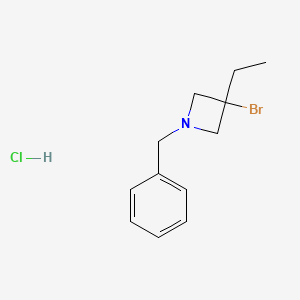
3-Phenyl-4-trimethylsilyl-5,6,7,8-tetrahydro-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound features a phenyl group, a trimethylsilyl group, and a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation, where the tetrahydroisoquinoline core is alkylated with a phenyl group using a Lewis acid catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets. The phenyl and trimethylsilyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The tetrahydroisoquinoline core can interact with biological pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline: Lacks the phenyl and trimethylsilyl groups, making it less complex.
Phenyl-Tetrahydroisoquinoline: Contains a phenyl group but lacks the trimethylsilyl group.
Trimethylsilyl-Tetrahydroisoquinoline: Contains a trimethylsilyl group but lacks the phenyl group.
Uniqueness
3-Phenyl-4-(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
440365-51-5 |
|---|---|
分子式 |
C18H23NSi |
分子量 |
281.5 g/mol |
IUPAC名 |
trimethyl-(3-phenyl-5,6,7,8-tetrahydroisoquinolin-4-yl)silane |
InChI |
InChI=1S/C18H23NSi/c1-20(2,3)18-16-12-8-7-11-15(16)13-19-17(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
InChIキー |
ICWYEJSOUJDDQL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C2CCCCC2=CN=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)


![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)







